N'-(2,3-dichlorobenzylidene)-4-hydroxybenzohydrazide
Overview
Description
N'-(2,3-dichlorobenzylidene)-4-hydroxybenzohydrazide, commonly known as DBHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHB is a hydrazone derivative that possesses a unique chemical structure, making it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of DBHB is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DBHB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to their destruction. The compound also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
DBHB has been shown to have various biochemical and physiological effects on the body. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DBHB has also been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, thereby reducing oxidative stress.
Advantages and Limitations for Lab Experiments
DBHB possesses several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, making it readily available for research. DBHB is also stable under physiological conditions, making it suitable for use in cell-based assays. However, the limitations of DBHB include its limited solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
The potential applications of DBHB in various fields make it an attractive candidate for further research. Future studies could focus on the development of more potent derivatives of DBHB with improved solubility and bioavailability. The compound could also be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the mechanism of action of DBHB could be further elucidated to better understand its effects on the body.
Scientific Research Applications
DBHB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. DBHB has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-12-3-1-2-10(13(12)16)8-17-18-14(20)9-4-6-11(19)7-5-9/h1-8,19H,(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYYNVGJOTKMY-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416341 | |
Record name | AC1NSDFE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide | |
CAS RN |
303772-14-7 | |
Record name | AC1NSDFE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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